Metamizole-d3 (sodium)
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Overview
Description
Metamizole-d3 (sodium salt), also known as Dipyrone-d3, is a deuterated form of metamizole sodium. It is primarily used as an internal standard for the quantification of metamizole in various analytical applications. Metamizole itself is a non-opioid analgesic and antipyretic drug that has been widely used for pain relief and fever reduction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Metamizole-d3 (sodium salt) involves the incorporation of deuterium atoms into the metamizole molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of Metamizole-d3 (sodium salt) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is often subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its deuterated form and purity .
Chemical Reactions Analysis
Types of Reactions: Metamizole-d3 (sodium salt) undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. In aqueous solutions, it is known to hydrolyze to form methylaminophenazone, a decomposition product .
Common Reagents and Conditions:
Hydrolysis: Typically occurs in aqueous or buffer solutions.
Oxidation: Can be induced using oxidizing agents such as hydrogen peroxide.
Substitution: Involves the replacement of functional groups under specific conditions.
Major Products: The primary product of hydrolysis is methylaminophenazone. Oxidation and substitution reactions can yield various derivatives depending on the reagents and conditions used .
Scientific Research Applications
Metamizole-d3 (sodium salt) is extensively used in scientific research, particularly in analytical chemistry and pharmacology. Its applications include:
Quantification of Metamizole: Used as an internal standard in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) to accurately measure the concentration of metamizole in biological samples.
Pharmacokinetic Studies: Helps in studying the metabolism and pharmacokinetics of metamizole by providing a stable isotopic reference.
Drug Development: Assists in the development of new analgesic and antipyretic drugs by serving as a reference compound in various assays.
Mechanism of Action
The mechanism of action of Metamizole-d3 (sodium salt) is similar to that of metamizole. It is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to form active metabolites, including 4-methylaminoantipyrine and 4-aminoantipyrine. These metabolites inhibit cyclooxygenase (COX) enzymes, reducing the synthesis of prostaglandins, which are mediators of pain and fever . Additionally, metamizole’s metabolites are believed to activate the opioidergic and cannabinoid systems, contributing to its analgesic effects .
Comparison with Similar Compounds
- Paracetamol (Acetaminophen)
- Ibuprofen
- Aspirin
Properties
IUPAC Name |
sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(trideuteriomethyl)amino]methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S.Na/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;/h4-8H,9H2,1-3H3,(H,18,19,20);/q;+1/p-1/i2D3; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGAAPFSPWAYTJ-MUTAZJQDSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CS(=O)(=O)[O-])C1=C(N(N(C1=O)C2=CC=CC=C2)C)C.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N3NaO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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